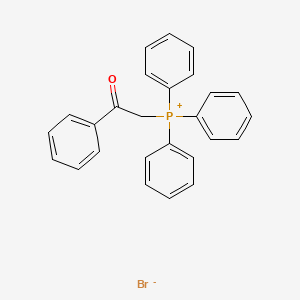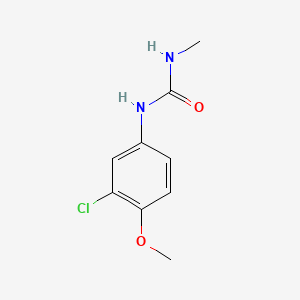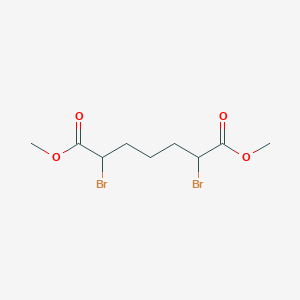
Dimethyl 2,6-dibromoheptanedioate
Descripción general
Descripción
Dimethyl 2,6-dibromoheptanedioate is a chemical compound with the linear formula CH2[CH2CH(Br)CO2CH3]2 . It acts as a bifunctional initiator in various polymerization reactions . Its electrochemical cyclization affords high yields of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates .
Molecular Structure Analysis
The molecular formula of Dimethyl 2,6-dibromoheptanedioate is C9H14Br2O4 . It has a molecular weight of 346.01 g/mol .Chemical Reactions Analysis
Dimethyl 2,6-dibromoheptanedioate is known to act as a bifunctional initiator in various polymerization reactions . Its electrochemical cyclization affords high yields of three- to six-membered dimethyl 1,2-cycloalkanedicarboxylates .Physical And Chemical Properties Analysis
Dimethyl 2,6-dibromoheptanedioate is a liquid at room temperature . It has a density of 1.59 g/mL at 25 °C . The boiling point is 130-140 °C at 0.01 mmHg . The refractive index is 1.501 (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Dimethyl 2,6-dibromoheptanedioate is utilized in the synthesis of new chemical compounds. For example, Kubyshkin, Mikhailiuk, and Komarov (2007) have used it in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid, through a six-step process (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Polymerization Studies
In the field of polymer chemistry, this chemical has been used to understand polymerization processes. For instance, Casorati, Martina, and Guaita (1977) studied the copolymerization of dimethyl 2,6-dimethyleneheptanedioate with methyl methacrylate to investigate the polymerization behavior and the resulting polymer structures (Casorati, Martina, & Guaita, 1977).
Development of Chiral Auxiliaries
Sugimura, Yoshikawa, Yoneda, and Tai (1990) have focused on creating optically pure compounds such as 2,6-dimethyl-3,5-heptanediol, which can serve as chiral auxiliaries in organic synthesis. This involves a process of enantiodifferentiating hydrogenation and preferential recrystallization (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).
Analysis in Biological Materials
Vessman, Hammar, Lindeke, Strömberg, Levier, Robinson, Spielvogel, and Hanneman (1978) have applied this compound in the analysis of biological materials, particularly in studying its biotransformation and the formation of metabolites in biological systems (Vessman et al., 1978).
Thermochemical Studies
Roux, Dávalos, Jiménez, Notario, Castaño, Chickos, Hanshaw, Zhao, Rath, Liebman, Farivar, and Bashir-Hashemi (2005) explored the thermochemistry of dimethyl 2,6-dibromoheptanedioate derivatives, investigating structural and thermochemical properties, which is crucial for understanding molecular stability and reactions (Roux et al., 2005).
Degradation by Hydroxyl Radicals
Boonrattanakij, Lu, and Anotai (2009) researched the degradation of similar compounds by hydroxyl radicals, contributing to our understanding of environmental degradation processes of chemical pollutants (Boonrattanakij, Lu, & Anotai, 2009).
Safety And Hazards
According to the safety data sheet, Dimethyl 2,6-dibromoheptanedioate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .
Propiedades
IUPAC Name |
dimethyl 2,6-dibromoheptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Br2O4/c1-14-8(12)6(10)4-3-5-7(11)9(13)15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJYEJSCIDADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCC(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315065 | |
| Record name | Dimethyl 2,6-dibromoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,6-dibromoheptanedioate | |
CAS RN |
868-73-5 | |
| Record name | 1,7-Dimethyl 2,6-dibromoheptanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 291648 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 868-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,6-dibromoheptanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00315065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,6-dibromoheptanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



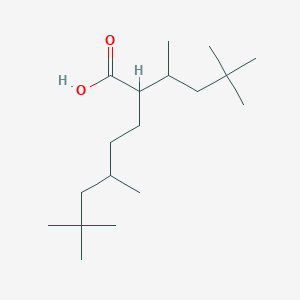
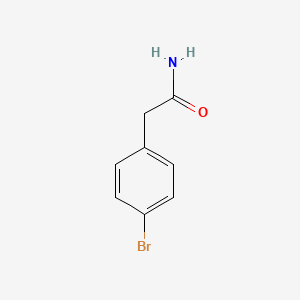

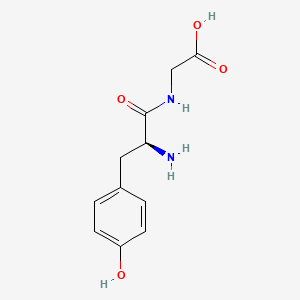
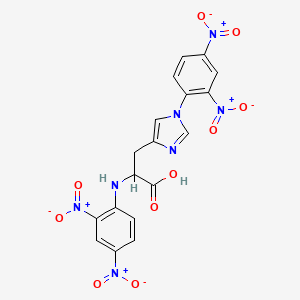



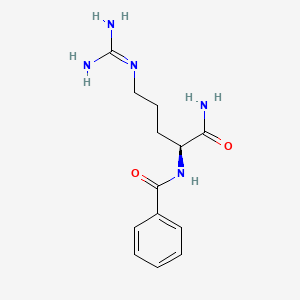
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)
